molecular formula C18H12Cl2N4 B2997006 2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 941233-75-6

2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2997006
CAS No.: 941233-75-6
M. Wt: 355.22
InChI Key: OJDSZHGOCBOQDE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One common approach involves the condensation reactions of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are typically carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve the use of acyclic reagents, which have been developed to efficiently produce this compound with high yields .

Chemical Reactions Analysis

2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Comparison with Similar Compounds

2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

These compounds highlight the versatility and uniqueness of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and its potential for developing new therapeutic agents.

Properties

IUPAC Name

2,5-bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4/c19-13-5-1-3-11(7-13)15-9-17(21)24-18(22-15)10-16(23-24)12-4-2-6-14(20)8-12/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDSZHGOCBOQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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